4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride
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Overview
Description
4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a methylamino group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by the addition of butanoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride
- 4-((4-Bromobenzyl)(methyl)amino)butanoic acid hydrochloride
- 4-((4-Methylbenzyl)(methyl)amino)butanoic acid hydrochloride
Uniqueness
4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications .
Properties
CAS No. |
129041-40-3 |
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Molecular Formula |
C12H17Cl2NO2 |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(8-2-3-12(15)16)9-10-4-6-11(13)7-5-10;/h4-7H,2-3,8-9H2,1H3,(H,15,16);1H |
InChI Key |
QMSXWGWVBRFQKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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